Cas no 77449-97-9 ((2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid)

(2R,4S)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with significant utility in asymmetric synthesis and pharmaceutical applications. Its stereochemically defined structure, featuring both hydroxyl and carboxylic acid functional groups, makes it a versatile intermediate for the preparation of biologically active compounds, particularly in peptidomimetics and enzyme inhibitors. The acetyl group enhances stability and modulates reactivity, while the hydroxyl group provides a handle for further derivatization. This compound is valued for its high enantiomeric purity and compatibility with diverse coupling reactions, enabling precise control over molecular architecture in drug discovery and medicinal chemistry research. Its physicochemical properties also facilitate solubility in common organic solvents, streamlining synthetic workflows.
(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid structure
77449-97-9 structure
Product Name:(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
CAS No:77449-97-9
MF:C7H11NO4
MW:173.166542291641
CID:549904
PubChem ID:703189
Update Time:2025-10-12

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • D-Proline,1-acetyl-4-hydroxy-, (4S)-
    • D-Proline, 1-acetyl-4-hydroxy-, trans- (9CI)
    • (2R,4S)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylicacid
    • D-Proline,1-acetyl-4-hydroxy-, trans-
    • rel-(2R,4S)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylicacid
    • AKOS026744790
    • rac-(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
    • (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
    • rel-(2R,4S)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid
    • D-Proline, 1-acetyl-4-hydroxy-, (4S)-rel- (9CI)
    • 106564-72-1
    • 77449-97-9
    • EN300-158274
    • EN300-28271147
    • Z1262515248
    • SCHEMBL3780150
    • Inchi: 1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m0/s1
    • InChI Key: BAPRUDZDYCKSOQ-NTSWFWBYSA-N
    • SMILES: O[C@@H]1CN(C(C)=O)[C@@H](C(=O)O)C1

Computed Properties

  • Exact Mass: 173.06883
  • Monoisotopic Mass: 173.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 442.1±45.0 °C at 760 mmHg
  • Flash Point: 221.2±28.7 °C
  • PSA: 77.84
  • Vapor Pressure: 0.0±2.4 mmHg at 25°C

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid Security Information

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Additional information on (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Recent Advances in the Study of (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 77449-97-9)

In recent years, (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 77449-97-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its unique stereochemistry and functional groups, has been explored for its potential applications in drug development, particularly as a building block for novel therapeutics. The latest studies have focused on its synthesis, biological activity, and potential therapeutic uses, shedding light on its promising role in addressing unmet medical needs.

A recent study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid, highlighting its scalability and efficiency. The researchers employed asymmetric catalysis to achieve high enantiomeric purity, which is critical for its application in chiral drug synthesis. The study also reported improved yields compared to previous methods, making it a more viable option for industrial-scale production.

Another significant development involves the compound's role as a precursor in the synthesis of protease inhibitors. Research conducted at a leading pharmaceutical institute demonstrated that derivatives of (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid exhibit potent inhibitory activity against specific viral proteases, suggesting potential applications in antiviral therapy. These findings were corroborated by in vitro and in vivo studies, which showed promising results in reducing viral load.

Furthermore, a collaborative study between academic and industrial researchers explored the compound's utility in targeted drug delivery systems. By conjugating (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid with nanoparticles, the team achieved enhanced bioavailability and targeted release of therapeutic agents. This innovation could pave the way for more effective treatments with reduced side effects, particularly in oncology.

In conclusion, the latest research on (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 77449-97-9) underscores its versatility and potential in pharmaceutical applications. From improved synthetic methods to novel therapeutic uses, these advancements highlight the compound's growing importance in the field. Future studies are expected to further explore its mechanisms of action and expand its applications, solidifying its role in next-generation drug development.

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